molecular formula C8H11N3O2 B13032094 (S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid

(S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid

Cat. No.: B13032094
M. Wt: 181.19 g/mol
InChI Key: MLKPHKBKTKXXAX-YFKPBYRVSA-N
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Description

(S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid is a chiral tetrahydroimidazopyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. Compounds within this structural class are recognized as key intermediates in the synthesis of potent Angiotensin II Type 2 (AT2) receptor antagonists . Such antagonists, including the well-studied PD123,319, have demonstrated compelling efficacy in preclinical models for the relief of neuropathic pain, such as post-herpetic neuralgia, by targeting AT2 receptor-mediated signaling pathways . The (S)-enantiomer is of particular importance as stereochemistry often plays a critical role in a molecule's binding affinity and biological activity. This compound serves as a valuable building block for researchers developing and exploring novel small-molecule therapeutics for neurological disorders and cardiovascular diseases. It is provided as a high-purity solid and must be stored in a cool, dark, and dry environment. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

(6S)-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H11N3O2/c1-11-4-10-6-3-9-5(8(12)13)2-7(6)11/h4-5,9H,2-3H2,1H3,(H,12,13)/t5-/m0/s1

InChI Key

MLKPHKBKTKXXAX-YFKPBYRVSA-N

Isomeric SMILES

CN1C=NC2=C1C[C@H](NC2)C(=O)O

Canonical SMILES

CN1C=NC2=C1CC(NC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material such as 2-aminopyridine, which undergoes a series of reactions including alkylation, cyclization, and carboxylation to form the desired compound. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Activity
Research indicates that derivatives of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine exhibit significant antihypertensive properties. These compounds act by modulating the renin-angiotensin system, which plays a crucial role in blood pressure regulation. The specific structural features of (S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid enhance its efficacy in this regard. A patent (EP0245637A1) discusses various analogs that demonstrate these effects, suggesting a promising avenue for developing new antihypertensive medications .

Neuropharmacological Applications
The compound has been studied for its potential neuroprotective effects. It is believed to interact with neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of synaptic transmission through its action on specific receptors could provide a basis for developing drugs aimed at cognitive enhancement and neuroprotection .

Synthetic Pathways

Precursor in Organic Synthesis
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique imidazole ring structure allows for diverse chemical transformations that can lead to the development of new pharmaceuticals and agrochemicals .

Case Study 1: Antihypertensive Drug Development

A series of studies have been conducted to evaluate the antihypertensive effects of various derivatives of this compound. In one study involving animal models, compounds derived from this structure were shown to significantly reduce systolic blood pressure compared to control groups. This effect was attributed to the inhibition of angiotensin II receptors .

Case Study 2: Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis. The compound was found to enhance the expression of antioxidant enzymes and reduce markers of oxidative damage in cultured neurons exposed to neurotoxic agents .

Mechanism of Action

The mechanism of action of (S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The compound belongs to a broader class of nitrogen-containing heterocycles, including imidazo-pyridines, benzimidazoles, and tetrahydroisoquinoline derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogs
Compound Name Key Structural Features Molecular Weight Biological Role/Activity Reference
(S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid Methyl group at 1-position; carboxylic acid at 6-position 231.68 (hydrochloride salt) Immunomodulation, carbonic anhydrase activation
Spinacine (non-methylated analog) No methyl substitution 183.17 Histidine derivative; metal-ion chelation
PD123319 (AT2 receptor antagonist) Diphenylacetyl and dimethylaminophenyl groups 762.63 (ditrifluoroacetate salt) Angiotensin II AT2 receptor antagonism
L-Tetrahydroisoquinoline-3-carboxylic acid (Tic) Tetrahydroisoquinoline core; carboxylic acid 191.20 Peptide backbone constraint; metal-ion binding
Indazole-3-carboxylic acid Indazole ring; carboxylic acid 162.14 Carbonic anhydrase inhibition

Key Observations :

  • Substituent Effects : The methyl group in the (S)-1-methyl derivative enhances lipophilicity and metabolic stability compared to spinacine, making it more suitable for drug development . PD123319’s diphenylacetyl group confers high affinity for the AT2 receptor, distinguishing it from the parent scaffold .
  • Biological Targets : While spinacine and its methylated analog modulate enzymes like carbonic anhydrase , PD123319 specifically antagonizes angiotensin II receptors, illustrating how functional group additions redirect activity .
Functional Analogs
  • Histidine Derivatives : Spinacine is a conformationally restricted histidine analog. Unlike histidine, its fused ring system limits rotational freedom, altering metal-ion coordination properties .
  • Ergothioneine and Melatonin : Both contain heterocyclic rings (imidazole and indole, respectively) but differ in redox activity. Ergothioneine acts as an antioxidant, while spinacine lacks a thione group, limiting its radical-scavenging capacity .
Receptor-Binding Profiles
  • AT2 Receptor Antagonists : PD123319 and related analogs (e.g., GR138950C) share the imidazo[4,5-c]pyridine core but exhibit divergent receptor affinities. PD123319’s IC50 for AT2 is 2.7 × 10⁻⁷ M, whereas losartan (AT1 antagonist) has an IC50 of 1.3 × 10⁻⁹ M . This highlights the structural specificity required for receptor subtype targeting.
  • Carbonic Anhydrase Activators : Spinacine and its derivatives activate carbonic anhydrase isoforms via interactions with the imidazole ring and carboxylic acid, contrasting with indazole-3-carboxylic acid, which inhibits the enzyme .

Biological Activity

(S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties and other pharmacological effects.

  • IUPAC Name : 1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid
  • Molecular Formula : C₇H₉N₃O₂
  • Molecular Weight : 153.16 g/mol
  • CAS Number : 87673-88-9

Biological Activity Overview

The biological activity of this compound has been explored primarily through its anti-inflammatory effects. The compound has shown promise in various studies related to cyclooxygenase (COX) inhibition and other inflammatory pathways.

Anti-inflammatory Activity

Recent studies have highlighted the compound's ability to inhibit COX enzymes, which play a crucial role in the inflammatory response. The following table summarizes key findings regarding the IC₅₀ values for COX inhibition:

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)
This compound95.0+0.36
Indomethacin0.212.60

These results indicate that while the compound exhibits a weaker inhibitory effect on COX-1 compared to indomethacin, it shows significant potency against COX-2.

Structure–Activity Relationships (SAR)

The structure–activity relationship studies have been pivotal in understanding how modifications to the imidazo[4,5-C]pyridine structure can enhance biological activity. The presence of electron-donating groups has been associated with increased anti-inflammatory effects.

Case Studies

  • In Vivo Models : In animal models of inflammation such as carrageenan-induced paw edema and cotton pellet-induced granuloma assays, this compound demonstrated comparable efficacy to established anti-inflammatory agents like indomethacin.
  • Cell Culture Studies : In RAW264.7 macrophage cells treated with lipopolysaccharides (LPS), the compound significantly reduced the expression levels of pro-inflammatory cytokines and enzymes such as iNOS and COX-2 at the mRNA and protein levels.

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